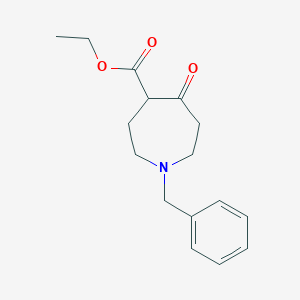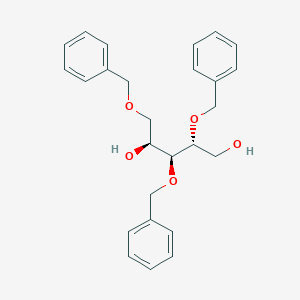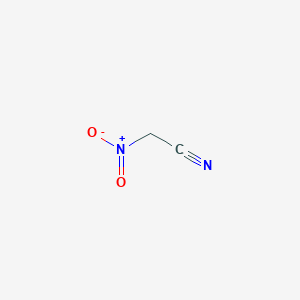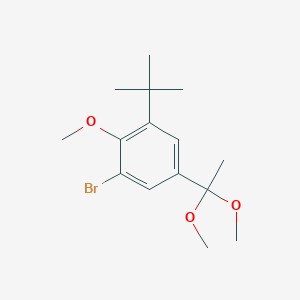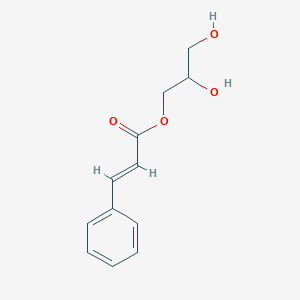
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate, commonly known as DHPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPP is a chiral molecule that belongs to the family of hydroxycarboxylic acids. It has a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol.
Mécanisme D'action
The mechanism of action of DHPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DHPP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DHPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DHPP can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation. DHPP has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes that play a role in asthma and allergic reactions. In vivo studies have shown that DHPP can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
DHPP has several advantages for lab experiments, including its high purity and stability. DHPP can be easily synthesized in the lab, and its reactivity can be tuned by modifying the reaction conditions and reagents used in the synthesis process. However, DHPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DHPP. One area of interest is the development of DHPP-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the use of DHPP in agriculture to improve crop yield and enhance plant growth. Additionally, DHPP can be used as a building block for the synthesis of novel materials and polymers with unique properties. Further research is needed to fully understand the mechanism of action of DHPP and its potential applications in various fields.
In conclusion, DHPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPP can be synthesized through a two-step process, and its reactivity can be tuned by modifying the reaction conditions and reagents used in the synthesis process. DHPP has been extensively studied for its potential applications in pharmaceuticals, agriculture, and material science. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, and it has been studied for its potential use in the treatment of various diseases. DHPP has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of DHPP and its potential applications in various fields.
Méthodes De Synthèse
DHPP can be synthesized through a two-step process involving the reaction of phenylacetic acid with glycidol, followed by the oxidation of the resulting product with potassium permanganate. The reaction conditions and reagents used in the synthesis process can be optimized to yield high purity and yield of DHPP.
Applications De Recherche Scientifique
DHPP has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, DHPP has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases. In agriculture, DHPP has been shown to enhance plant growth and improve crop yield. In material science, DHPP has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Numéro CAS |
132928-39-3 |
|---|---|
Nom du produit |
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-7,11,13-14H,8-9H2/b7-6+ |
Clé InChI |
LECCRMLPHATJIB-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)OCC(CO)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
Synonymes |
2-Propenoic acid, 3-phenyl-, 2,3-dihydroxypropyl ester, (2E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



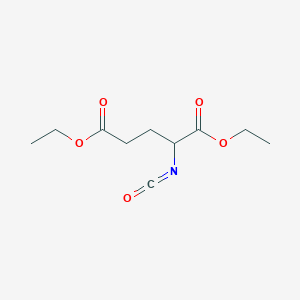
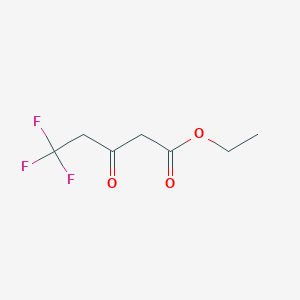
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
